4-(3-Phenylpropoxy)piperidine
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Overview
Description
4-(3-Phenylpropoxy)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a phenylpropoxy group attached to the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Phenylpropoxy)piperidine typically involves the reaction of piperidine with 3-phenylpropyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions . Another method involves the use of 3-piperidinopropanol and 3-phenylpropyl mesylate in the presence of sodium hydride .
Industrial Production Methods: For industrial production, the process is optimized for higher yields and safety. One method involves the reduction of 3-phenylpropionic acid followed by esterification to form 3-phenylpropyl methanesulfonate. This intermediate then undergoes a substitution reaction with piperidine in N,N-dimethylacetamide (DMA) to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Phenylpropoxy)piperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or sulfonates are used in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidines .
Scientific Research Applications
4-(3-Phenylpropoxy)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 4-(3-Phenylpropoxy)piperidine involves its interaction with specific molecular targets. It is known to modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cell proliferation and survival . The compound can also inhibit enzymes like carboxylesterase, affecting metabolic processes .
Comparison with Similar Compounds
Piperidine: A basic six-membered ring with one nitrogen atom.
Pyridine: A six-membered aromatic ring with one nitrogen atom.
Dihydropyridine: A partially saturated derivative of pyridine.
Uniqueness: 4-(3-Phenylpropoxy)piperidine is unique due to the presence of the phenylpropoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and enhances its potential as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C14H21NO |
---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
4-(3-phenylpropoxy)piperidine |
InChI |
InChI=1S/C14H21NO/c1-2-5-13(6-3-1)7-4-12-16-14-8-10-15-11-9-14/h1-3,5-6,14-15H,4,7-12H2 |
InChI Key |
MWKLFLZIXRZAKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OCCCC2=CC=CC=C2 |
Origin of Product |
United States |
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